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Comparison of Aurora Kinase Inhibitors

Inhibitor
Name

Primary
Target(s)

Key Selectivity &
Mechanism

Reported
IC50 / Ki
Values

Notable
Clinical/Preclinical
Findings

Barasertib
(AZD1152) [1]
[2]

Aurora B

(Selective)

Pro-drug converted to

active Barasertib-HQPA;
selectivity due to

interactions with
Glu177/Arg159 in Aurora

B [3] [2]

Aurora B (Ki

< 0.001 µM);
Aurora A (Ki

= 1.4 µM) [1]

Induces polyploidy,

senescence, and cell
death; effective in AML

models and preclinical
PAH models [4] [1] [5]

Alisertib
(MLN8237) [1]
[2]

Aurora A

(Selective)

Binds ATP-site, prevents

Thr288
autophosphorylation [2]

Aurora A

(IC50 = 1.2
nM); Aurora

B (IC50 =
396.5 nM)

[1]

Causes mitotic arrest &

monopolar spindles;
tested in various

solid/hematologic tumors
[1]

VX-680
(Tozasertib)
[6]

Aurora A,

B, C (Pan-
Inhibitor)

One of the first clinically

tested inhibitors; potent

N/A Shows broad anti-tumor

activity; induces
apoptosis [6]
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against all Aurora kinases

[6]

ZM447439 [6] Aurora A

and B

Early academic tool

inhibitor [6]

N/A Induces mitotic defects

and polyploidy [6]

GSK1070916
[4] [6]

Aurora B/C

(Selective)

Potent and selective ATP-

competitive inhibitor [6]

N/A Identified as a top

candidate to reverse PAH
gene signature [4]

Key Differentiators of Barasertib

Novel Application in Non-Cancer Disease: Recent (2025) research highlights Barasertib's
potential for treating pulmonary arterial hypertension (PAH). Inhibition of AURKB in PAH models

reversed pathological vascular remodeling and improved hemodynamics [4].
High Selectivity: Barasertib exhibits exceptional selectivity for Aurora B over Aurora A, exceeding

1000-fold in biochemical assays. This high specificity is attributed to its binding interactions with
unique residues (Arg159 and Glu161) in the Aurora B ATP-binding pocket [6] [3].

Distinct Cellular Mechanism: Barasertib causes cells to bypass mitotic arrest, fail cytokinesis, and
undergo endoreduplication, leading to polyploidy and cell death or senescence [2] [5].

Experimental Insights

The cellular effects of Barasertib are typically assessed through specific experimental protocols.
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Treat Cells with Barasertib-HQPA

Biomarker Analysis:
- pHH3 (Ser10) ↓

- Aurora B autophosphorylation ↓

Cell Cycle Analysis
(Flow Cytometry)

Phenotypic Assessment
(Microscopy)

Viability & Death Assays
(e.g., MTT, Apoptosis)

Observed Outcomes:
Polyploidy (≥4N DNA)

Mitotic Catastrophe
Cell Death/Senescence

Click to download full resolution via product page

Typical Experimental Protocol [7] [5]:

Cell Treatment: Cells are treated with the active form, Barasertib-HQPA, at concentrations in the
nanomolar range (e.g., 30-300 nM) for 24-72 hours [7] [5].

Target Engagement Verification: Effectiveness is confirmed by measuring the reduction of
phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B [7].

Cell Cycle Analysis: Flow cytometry is used to detect DNA content. Barasertib treatment leads to a
significant increase in cells with a DNA content of 4N or higher (>4N), indicating polyploidy [7] [5].

Phenotypic Assessment: Microscopy reveals the formation of enlarged, multinucleated cells [5].

Interpretation Guide

Choose Barasertib when the goal is highly selective Aurora B inhibition to trigger polyploidy and cell

death in models of acute myeloid leukemia (AML) or pulmonary arterial hypertension (PAH) [4] [1].
Consider other inhibitors like Alisertib to specifically probe Aurora A function involving centrosome

separation and spindle assembly [1], or pan-inhibitors like VX-680 for broad Aurora kinase blockade
[6].

Be aware of off-target effects: Despite its selectivity for Aurora B over A, kinome profiling shows
Barasertib-HQPA can inhibit other kinases, which may contribute to toxicity profiles like

myelosuppression [3] [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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